7-Nitrobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of isothiazolones. This compound is characterized by the presence of a nitro group at the 7-position of the benzo[d]isothiazole framework, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound's molecular formula is , and it has garnered attention due to its biological activity and utility in organic synthesis.
This compound falls under the category of nitro compounds and isothiazolones, which are known for their diverse biological activities, including antimicrobial and antifungal properties. Its classification as a heterocyclic compound is significant, as this structural feature often correlates with enhanced reactivity and interaction with biological systems.
The synthesis of 7-nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of benzo[d]isothiazol-3(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be conducted under controlled temperature conditions to ensure selective nitration at the desired position .
7-Nitrobenzo[d]isothiazol-3(2H)-one features a fused ring system consisting of a benzene ring and an isothiazole moiety. The nitro group () is attached to the benzene ring at the 7-position, influencing both its chemical reactivity and physical properties.
7-Nitrobenzo[d]isothiazol-3(2H)-one can undergo various chemical transformations:
The specific reagents and conditions for these reactions vary:
The mechanism of action for 7-nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with biological targets, particularly enzymes or receptors that are sensitive to nitro-containing compounds. The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may interact with cellular macromolecules.
Research indicates that compounds containing nitro groups can exhibit antibacterial and antifungal activities through mechanisms that involve disruption of cellular processes or direct interaction with DNA .
7-Nitrobenzo[d]isothiazol-3(2H)-one has several scientific uses:
7-Nitrobenzo[d]isothiazol-3(2H)-one belongs to a privileged class of heterocyclic compounds where the nitro group (-NO₂) at the 7-position confers distinct electrochemical and bioactivity properties. This scaffold exhibits enhanced electrophilicity due to the strong electron-withdrawing effect of the nitro group, facilitating nucleophilic attack at the para-position to form Meisenheimer complexes. Such reactivity underpins its mechanism as a suicide inhibitor of glutathione S-transferases (GSTs), crucial enzymes implicated in cancer drug resistance [4]. The compound’s small molecular size, water solubility, and cell permeability further enable efficient cellular uptake, making it a versatile pharmacophore for anticancer drug design [4] [6].
Recent studies highlight its efficacy against hepatocellular carcinoma (HCC). In Huh7 liver cancer cells, derivatives like 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) demonstrated potent cytotoxicity (CC₅₀ = 16.2–19.3 μM), outperforming 5-fluorouracil (5-FU) and exhibiting selective toxicity against cancerous over non-cancerous hepatocytes [6]. This selectivity is attributed to mitochondrial disruption, including reduced membrane potential (ΔΨm) and elevated superoxide levels, culminating in TP53-mediated apoptosis [6].
Table 1: Anticancer Activity of Nitro-Substituted Benzisothiazolone Derivatives
Compound | Cancer Cell Line | Key Activity (CC₅₀/IC₅₀) | Mechanistic Insights |
---|---|---|---|
IsoB | Huh7 (HCC) | 16.2–19.3 μM | Mitochondrial dysfunction, TP53 overexpression |
NBDHEX* | Multitumor | Submicromolar range | GST inhibition, JNK pathway activation |
Nitrobenzoxadiazole-piperazine hybrids | MCF-7, HepG2, A549 | IC₅₀: 3.50–7.58 μM | Pro-apoptotic, caspase activation |
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol [2] [4]
The therapeutic application of nitroheterocycles began in the 19th century with organic nitrates like glyceryl trinitrate (1847) and amyl nitrite (1859), initially used for angina pectoris [1]. By the 1930s, organic nitrates such as mannitol dinitrate and isosorbide dinitrate emerged as longer-acting vasodilators, though their popularity waned temporarily due to concerns about first-pass metabolism [1]. The late 20th century witnessed a resurgence in nitroheterocycle research, driven by insights into their bioactivation mechanisms. This led to the development of benzisothiazolone derivatives, optimized for enhanced stability and target specificity.
7-Nitrobenzo[d]isothiazol-3(2H)-one exemplifies this evolution. Early analogues like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) served as biochemical probes but lacked drug-like properties. Modern derivatives, such as NBDHEX (2005), were engineered to evade multidrug resistance (MDR) pumps and inhibit GSTs—enzymes overexpressed in tumors—via covalent adduct formation with glutathione (GSH) [4]. This innovation positioned benzisothiazolones as "privileged scaffolds" in targeted cancer therapy.
The nitro group in 7-nitrobenzisothiazolones is pivotal for three interrelated biological mechanisms:
Table 2: Electronic Effects of Nitro Substitution on Benzisothiazolone Reactivity
Property | Impact of -NO₂ Group | Biological Consequence |
---|---|---|
Electron-withdrawing strength | High Hammett constant (σₘ = 0.71) | Enhanced electrophilicity at C-4/C-7 |
Resonance stabilization | Delocalization of negative charge in σ-complexes | Stable enzyme-inhibitor adducts (e.g., GSTP1-1) |
Redox potential | Facile reduction to nitro anion radicals | ROS/RNS generation, mitochondrial dysfunction |
Docking studies confirm that the nitro group’s orientation within GST active sites optimizes π-stacking and hydrogen bonding, stabilizing the inhibitor-enzyme complex [4]. This precision distinguishes 7-nitrobenzisothiazolones from non-nitrated variants, underscoring their unique pharmacodynamic profile in targeting aggressive malignancies.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6